Scientific Field: Organic Chemistry
Results or Outcomes: The flexibility of sulfonamide moieties in these rings was determined by X-ray crystal structural analysis The 3D-conformation of several novel benzene-1,3-disulfonamides-containing 11- to 13-membered heterocycles have been achieved
Scientific Field: Organic Synthesis
Summary of Application: Poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N′, N′-tetrabromobenzene-1,3-disulfonamide are used as catalysts for one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines.
Summary of Application: Poly(N,N0-dibromo-N-ethyl-benzene-1,3-disul-fonamide) [PBBS] and N,N,N0,N0-tetrabromobenzene-1,3-disulfonamide[TBBDA] were used as efficient reagents for conjugate addition of indole and pyrrole with a,b-unsatu-rated ketones.
Summary of Application: Poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N′, N′-tetrabromobenzene-1,3-disulfonamide are used as catalysts for one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles.
Summary of Application: Poly(N,N0-dibromo-N-ethyl-benzene-1,3-disul-fonamide) [PBBS] and N,N,N0,N0-tetrabromobenzene-1,3-disulfonamide[TBBDA] were used as efficient reagents for double-conjugate 1,4-addition of indoles to dibenzylidenacetones.
Benzene-1,3-disulfonamide is an organic compound characterized by the presence of two sulfonamide groups attached to a benzene ring at the 1 and 3 positions. Its chemical formula is , and it has a molecular weight of approximately 236.27 g/mol. The compound typically appears as a white to light-colored crystalline solid and is insoluble in water, making it relevant for various applications in organic chemistry and pharmaceuticals .
These reactions highlight its utility as a versatile reagent in organic synthesis.
Benzene-1,3-disulfonamide exhibits notable biological activities. It has been studied for its potential antibacterial properties, particularly against certain strains of bacteria. The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis, thereby showcasing its relevance in drug development . Additionally, its derivatives have been explored for anti-inflammatory effects.
Several methods exist for synthesizing benzene-1,3-disulfonamide:
These methods allow for the production of both the compound itself and its derivatives.
Benzene-1,3-disulfonamide has various applications:
Interaction studies involving benzene-1,3-disulfonamide have focused on its reactivity with other compounds. For instance:
These interactions are crucial for understanding its behavior in different chemical environments.
Benzene-1,3-disulfonamide shares structural similarities with several related compounds. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzene-1,4-disulfonamide | Disulfonamide | Different sulfonamide positioning; potential distinct reactivity. |
| N,N-Dimethylbenzene-1,3-disulfonamide | Dimethyl derivative | Enhanced solubility and altered biological activity. |
| N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide | Tetrabrominated derivative | Increased reactivity due to bromine substituents; used for bromination reactions. |
| Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) | Polymeric form | Exhibits different physical properties; useful in polymer chemistry. |
Benzene-1,3-disulfonamide is unique due to its specific positioning of sulfonamide groups on the benzene ring, which influences its reactivity and biological activity compared to similar compounds.